molecular formula C7H10BrN3 B13288332 2-(5-Bromopyrimidin-2-yl)propan-1-amine

2-(5-Bromopyrimidin-2-yl)propan-1-amine

Cat. No.: B13288332
M. Wt: 216.08 g/mol
InChI Key: NUYMGWSTFFDQGD-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)propan-1-amine is an organic compound with the molecular formula C7H10BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and an amine group at the 1-position of the propane chain makes this compound unique and valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-2-yl)propan-1-amine typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 5-bromopyrimidine with 1-bromo-2-propanamine under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyrimidin-2-yl)propan-2-amine
  • 2-(5-Bromopyrimidin-2-yl)propan-2-ol
  • 2-(5-Bromopyrimidin-2-yl)propan-1-ol

Uniqueness

2-(5-Bromopyrimidin-2-yl)propan-1-amine is unique due to its specific substitution pattern and functional groupsIts unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C7H10BrN3/c1-5(2-9)7-10-3-6(8)4-11-7/h3-5H,2,9H2,1H3

InChI Key

NUYMGWSTFFDQGD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC=C(C=N1)Br

Origin of Product

United States

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